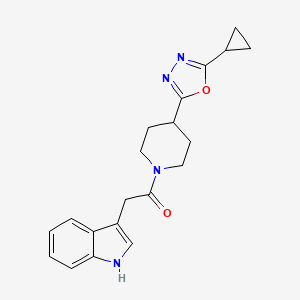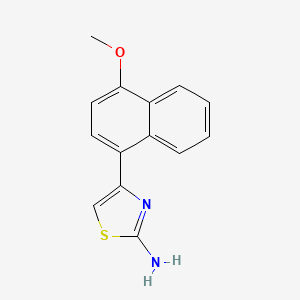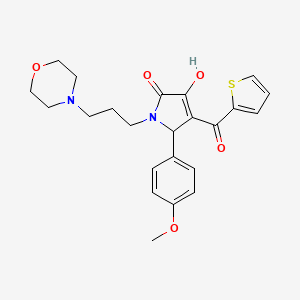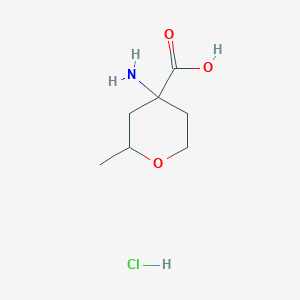
1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone" often involves multi-step reactions starting from readily available substrates. The process can include cyclization reactions, substitutions, and the use of click chemistry approaches to introduce oxadiazole and piperidine moieties. For instance, Govindhan et al. (2017) utilized click chemistry for synthesizing a compound with a similar structure, indicating the versatility of this approach in crafting complex molecules (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Molecular Structure Analysis
Molecular structure analysis, including single-crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), is pivotal in confirming the geometry, connectivity, and stereochemistry of synthesized compounds. For instance, the structure of related compounds has been confirmed through these techniques, elucidating their complex structures and the arrangement of their functional groups (Govindhan et al., 2017).
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazole and piperidine scaffold participate in various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. Their chemical properties are influenced by the oxadiazole ring, known for its electron-withdrawing nature, and the piperidine unit, which can engage in nucleophilic substitution reactions. These properties underpin their utility in synthesizing more complex molecules and their interactions with biological targets.
Physical Properties Analysis
The physical properties, including solubility, melting points, and thermal stability, are crucial for determining the compound's suitability for further applications. Techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of such compounds, indicating their behavior under different conditions (Govindhan et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research into compounds related to "1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone" has shown promising antimicrobial properties. For example, a study on the synthesis and antimicrobial activity of derivatives similar to the compound revealed significant antimicrobial activity, with MIC values ranging between 30.2 - 43.2 μg cm-3, indicating potential for these types of compounds in combating microbial infections (Salimon, Salih, & Hussien, 2011). Another study focused on the synthesis of novel indole-based 1,3,4-oxadiazoles with antimicrobial activity, further emphasizing the relevance of these compounds in scientific research for developing new antimicrobial agents (Nagarapu & Pingili, 2014).
Synthesis and Characterization
The synthesis and characterization of related compounds have been extensively studied, providing valuable insights into their chemical properties and potential applications. A study on the synthesis, molecular properties prediction, and anti-staphylococcal activity of new 1,3,4-oxadiazole derivatives showcased the process of cyclization of N-acylhydrazones into 1,3,4-oxadiazole nucleus, which resulted in compounds with strong activity against several strains of Staphylococcus aureus, highlighting the potential of these compounds as new drug candidates (Oliveira et al., 2012).
Biological Evaluation
Biological evaluations of compounds with structures similar to "1-(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone" have been conducted to assess their potential applications. For instance, research on the synthesis and cytotoxic evaluation of novel derivatives of 1-[2-(Aryl substituted)-5-(4'-Fluoro-3-methyl biphenyl-4-yl)-[1, 3, 4] oxadiazole-3-yl]-ethanone demonstrated good cytotoxicity on certain cell lines, suggesting the importance of these compounds in developing anticancer therapies (Adimule et al., 2014).
Eigenschaften
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(1H-indol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-18(11-15-12-21-17-4-2-1-3-16(15)17)24-9-7-14(8-10-24)20-23-22-19(26-20)13-5-6-13/h1-4,12-14,21H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHJLQNYRJMEKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2482818.png)


![N-(4-methylphenyl)-N'-[4-(2-thienyl)-2-pyrimidinyl]urea](/img/structure/B2482821.png)

![5-Methyl-7-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2482825.png)

![[(1R)-1-(4-Chlorophenyl)ethyl]methylamine](/img/structure/B2482828.png)

![(Z)-(5-(benzofuran-2-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2482833.png)
![N-(benzo[d]thiazol-2-yl)-2-((4-(2,5-dimethoxyphenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2482835.png)

